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Introduction
G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor

F1 (ADGRF1), is an orphan GPCR that has been identified as a significant player in cancer

progression.[1] Elevated expression of GPR110 is observed in various malignancies, including

HER2+ breast cancer, triple-negative breast cancer (TNBC), lung cancer, and osteosarcoma.

[1][2][3][4] Its overexpression is often correlated with increased tumorigenesis, metastasis, and

resistance to anti-cancer therapies.[2][5] GPR110 is known to signal through Gαs proteins,

which can activate downstream pathways like the RAS signaling cascade, influencing cell

proliferation and survival.[3][6] Consequently, GPR110 is emerging as a promising therapeutic

target for cancer treatment.

RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful and specific method

for silencing gene expression.[7] This technology allows researchers to investigate the

functional role of specific genes by transiently knocking down their expression. These

application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on utilizing siRNA to effectively knockdown GPR110 expression in

cancer cells to study its downstream effects and validate its potential as a therapeutic target.

Principle of siRNA-mediated Knockdown
Synthetic siRNAs are short, double-stranded RNA molecules (typically 21-25 nucleotides) that

can be introduced into cells. Once inside the cell, the siRNA is incorporated into the RNA-

induced silencing complex (RISC).[8] The RISC unwinds the siRNA, and the antisense strand
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guides the complex to the complementary messenger RNA (mRNA) sequence of the target

gene—in this case, GPR110. The Argonaute-2 enzyme within the RISC then cleaves the target

GPR110 mRNA, leading to its degradation and preventing its translation into protein.[8] This

results in a transient but potent knockdown of GPR110 expression.

Applications in Cancer Research
Functional Validation: Elucidate the role of GPR110 in cancer cell biology by examining the

phenotypic changes after its knockdown, such as effects on cell proliferation, anchorage-

dependent and -independent growth, migration, invasion, and the formation of

mammospheres.[2]

Signaling Pathway Analysis: Investigate the downstream signaling pathways regulated by

GPR110. For instance, knockdown of GPR110 has been shown to decrease AKT

phosphorylation in TNBC cells.[3]

Therapeutic Target Validation: Assess the potential of GPR110 as a drug target by observing

whether its silencing leads to reduced cancer cell viability, increased sensitivity to

chemotherapy, or inhibition of tumor-initiating cell properties.[2][6]

Drug Resistance Studies: Explore the involvement of GPR110 in resistance to targeted

therapies, such as anti-HER2 treatments in breast cancer.[2]

Data Presentation
Table 1: Quantification of GPR110 mRNA Knockdown by
qRT-PCR
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Cell Line Transfection Group

Fold Change in
GPR110 mRNA (vs.
Non-Targeting
Control)

Percent
Knockdown (%)

BT474 siGPR110-1 0.25 75%

siGPR110-2 0.30 70%

SKBR3 siGPR110-1 0.22 78%

siGPR110-2 0.28 72%

MDA-MB-231 siGPR110-1 0.19 81%

siGPR110-2 0.24 76%

Table 2: Quantification of GPR110 Protein Knockdown
by Western Blot

Cell Line Transfection Group

Relative GPR110
Protein Level
(Normalized to β-
Actin)

Percent
Knockdown (%)

BT474 Non-Targeting Control 1.00 0%

siGPR110-1 0.20 80%

SKBR3 Non-Targeting Control 1.00 0%

siGPR110-1 0.24 76%

MDA-MB-231 Non-Targeting Control 1.00 0%

siGPR110-1 0.18 82%

Table 3: Phenotypic Effects of GPR110 Knockdown in
Cancer Cells
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Assay Cell Line

Result with
GPR110
Knockdown (vs.
Control)

Reference

Anchorage-

Dependent Growth
BT474, SKBR3

Significant reduction

in cell growth
[2]

Anchorage-

Independent Growth

(Soft Agar)

BT474, SKBR3
Significant decrease

in colony formation
[2][9]

Cell Migration &

Invasion
SKBR3

Significant inhibition of

migration and invasion
[2]

Mammosphere

Formation
BT474 (LTR cells)

Significant inhibition of

mammosphere

formation

[2]

Cell Proliferation Osteosarcoma cells
Inhibition of cell

proliferation
[1]

Sphere Formation MCF7
Decreased sphere

diameter
[10]

Experimental Workflow and Signaling Pathway
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Caption: Experimental workflow for GPR110 knockdown in cancer cells.
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Caption: Simplified GPR110 signaling pathway in cancer.

Detailed Experimental Protocols
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Protocol 1: siRNA Transfection of Cancer Cells
This protocol describes a general procedure for siRNA transfection using a lipid-based reagent.

Optimization may be required for specific cell lines.[11][12]

Materials:

Cancer cell line (e.g., BT474, SKBR3, MDA-MB-231)

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

GPR110-targeting siRNA duplexes (at least two independent sequences are recommended)

Non-targeting (scrambled) control siRNA

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

Serum-free medium (e.g., Opti-MEM™)

6-well tissue culture plates

Sterile microcentrifuge tubes

Procedure:

Cell Seeding (Day 1):

The day before transfection, seed cells in a 6-well plate at a density that will result in 60-

80% confluency at the time of transfection.[12] For a 6-well plate, typically 2.5 x 10⁵ cells

per well in 2 mL of complete growth medium.

Incubate overnight at 37°C in a 5% CO₂ incubator.

Transfection (Day 2):

Solution A (siRNA): For each well to be transfected, dilute 20-50 pmol of siRNA (e.g.,

GPR110 siRNA or non-targeting control) into 100 µL of serum-free medium in a

microcentrifuge tube.[11] Mix gently.
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Solution B (Transfection Reagent): In a separate microcentrifuge tube, dilute 3-6 µL of the

transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5

minutes at room temperature.

Combine: Add Solution A (siRNA) to Solution B (transfection reagent). Mix gently by

pipetting up and down and incubate for 15-20 minutes at room temperature to allow the

formation of siRNA-lipid complexes.

Transfect Cells: Add the 200 µL of siRNA-lipid complex mixture drop-wise to the

appropriate well containing the cells and medium. Gently rock the plate to ensure even

distribution.

Incubate the cells at 37°C in a 5% CO₂ incubator for 24 to 72 hours before analysis. The

optimal incubation time depends on the stability of the target protein and the specific

assay being performed. mRNA levels are typically assessed at 24-48 hours, while protein

levels are assessed at 48-72 hours.[13]

Protocol 2: Quantification of GPR110 mRNA Knockdown
by qRT-PCR
Materials:

Transfected and control cells from Protocol 1

RNA extraction kit

cDNA synthesis kit

SYBR Green or TaqMan qPCR master mix

GPR110-specific qPCR primers

Housekeeping gene primers (e.g., PPIA, GAPDH)[2]

qPCR instrument

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.yeasenbio.com/blogs/cell/protocol-for-transfection-of-sirna-into-cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC6110614/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA Extraction (24-48 hours post-transfection):

Harvest cells and extract total RNA using a commercial kit according to the manufacturer's

instructions.

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

cDNA Synthesis:

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit as per

the manufacturer's protocol.

Quantitative Real-Time PCR (qPCR):

Prepare the qPCR reaction mixture in a qPCR plate. For a typical 20 µL reaction: 10 µL of

2x qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL

of diluted cDNA, and 6 µL of nuclease-free water.

Run the qPCR plate on a real-time PCR instrument using a standard cycling program

(e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[14]

Data Analysis:

Determine the cycle threshold (CT) values for GPR110 and the housekeeping gene in

both control and GPR110-knockdown samples.

Calculate the relative expression of GPR110 mRNA using the comparative CT (ΔΔCT)

method.[2] The fold change is calculated as 2-ΔΔCT.

Protocol 3: Quantification of GPR110 Protein
Knockdown by Western Blot
Materials:

Transfected and control cells from Protocol 1

Cold lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against GPR110

Primary antibody against a loading control (e.g., β-Actin, GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Protein Extraction (48-72 hours post-transfection):

Wash cells with ice-cold PBS and lyse them with cold lysis buffer.[15]

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[15]

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Transfer:

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by size on an SDS-PAGE gel.[16]

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer

system.[16]
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Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-GPR110 antibody (at the recommended

dilution) overnight at 4°C with gentle agitation.[15]

Wash the membrane three times for 5-10 minutes each with TBST.[16]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

Wash the membrane again three times with TBST.

Detection:

Apply the chemiluminescent substrate to the membrane and visualize the protein bands

using an imaging system.

Strip and re-probe the membrane for the loading control or run a parallel gel.

Data Analysis:

Perform densitometry analysis on the bands using image analysis software (e.g., ImageJ).

Normalize the GPR110 band intensity to the corresponding loading control band intensity.

Protocol 4: Key Functional Assays
Following successful knockdown validation, assess the functional consequences using assays

such as:

Cell Proliferation Assay (MTT/CCK-8): Seed transfected cells in a 96-well plate. At various

time points (e.g., 24, 48, 72 hours), add the assay reagent and measure the absorbance

according to the manufacturer's protocol to determine relative cell viability and proliferation.

[4]

Transwell Migration/Invasion Assay: Seed transfected cells in the upper chamber of a

Transwell insert (coated with Matrigel for invasion assays).[4] The lower chamber contains a

chemoattractant (e.g., medium with 10% FBS). After incubation (e.g., 24 hours), non-
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migrated cells are removed, and cells that have migrated to the underside of the membrane

are fixed, stained, and counted.[2]

Soft Agar Colony Formation Assay: To measure anchorage-independent growth, suspend

transfected cells in a top layer of low-melting-point agar over a solidified bottom layer of agar

in a 6-well plate.[2] Incubate for 2-4 weeks until colonies form, then stain and count the

colonies.

Mammosphere Formation Assay: Plate transfected cells at a low density in ultra-low

attachment plates with mammosphere-specific medium. After 7-10 days, count the number

and measure the size of the formed mammospheres (spherical clusters of cells enriched for

stem/progenitor cells).[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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